5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H13NO3. It is characterized by the presence of a tert-butyl group attached to a dihydro-1,2-oxazole ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole derivative .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction could produce more saturated heterocyclic compounds .
Scientific Research Applications
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic bonds with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,2-oxazole-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
5-Tert-butyl-1,2-oxazole-3-carboxylic acid: Similar structure but without the dihydro component, affecting its reactivity and applications.
Uniqueness
5-Tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the tert-butyl group and the dihydro-oxazole ring, which confer distinct steric and electronic properties. These features make it a valuable compound for the synthesis of novel heterocyclic derivatives and for exploring new chemical reactions .
Properties
IUPAC Name |
5-tert-butyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h6H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQHJSMWVIMCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=NO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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